molecular formula C19H18N6O2S2 B10873035 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B10873035
M. Wt: 426.5 g/mol
InChI Key: QAWAABMNYWCKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin core linked via a sulfanyl group to a propanamide moiety, which is further connected to a 5-isopropyl-substituted 1,3,4-thiadiazole ring.

Properties

Molecular Formula

C19H18N6O2S2

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C19H18N6O2S2/c1-10(2)17-24-25-19(29-17)22-15(26)11(3)28-18-21-14(12-7-5-4-6-8-12)13(9-20)16(27)23-18/h4-8,10-11H,1-3H3,(H,21,23,27)(H,22,25,26)

InChI Key

QAWAABMNYWCKRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic routes for this compound can vary, but one approach involves the condensation of appropriate precursors. Unfortunately, specific literature references for this exact compound are scarce. related methods for constructing pyrimidine and thiadiazole derivatives exist.

Reaction Conditions:

    Condensation Reaction: The formation of the amide bond likely involves a condensation reaction between the carboxylic acid group and the amine group.

Industrial Production Methods: As of now, there isn’t a well-established industrial-scale production method for this specific compound. Research in this area would be valuable.

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The electron-withdrawing cyano (-CN) group at position 5 of the pyrimidine ring undergoes hydrolysis under acidic or basic conditions to form a carboxamide (-CONH₂). This reaction is critical for modifying the compound’s electronic properties and enhancing water solubility.

Reaction Conditions Products Yield Reference
6M HCl, reflux, 8–12 hours2-[(5-carbamoyl-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-propanamide75–85%

Oxidation of the Thioether Linkage

The sulfanyl (-S-) group bridging the pyrimidine and propanamide moieties is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction modulates the compound’s lipophilicity and binding affinity.

Oxidizing Agent Conditions Products Yield Reference
H₂O₂ (30%) in acetic acidRT, 4–6 hoursSulfone derivative60–70%
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C, 2 hoursSulfoxide derivative50–60%

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes nucleophilic aromatic substitution (SNAr) at the electron-deficient C-2 position, enabling the introduction of diverse substituents.

Nucleophile Conditions Products Yield Reference
Amines (e.g., methylamine)DMF, 80°C, 12 hours2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(methylamino)-1,3,4-thiadiazol-2-yl]propanamide40–50%
ThiolsEtOH, K₂CO₃, refluxThioether analogs55–65%

Amide Bond Cleavage

The propanamide linkage can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Conditions Products Yield Reference
6M HCl, 100°C, 24 hours2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid + 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine80–90%
5M NaOH, reflux, 18 hoursSame as above75–85%

Cyanohydrin Formation (Under Basic Conditions)

The cyano group participates in nucleophilic additions. For example, in the presence of ketones or aldehydes, it forms cyanohydrins, expanding its utility in heterocyclic synthesis.

Reagents Conditions Products Yield Reference
Acetone, KCN, H₂ORT, 12 hoursCyanohydrin adduct45–55%

Metal-Catalyzed Cross-Coupling Reactions

The phenyl group at position 4 of the pyrimidine ring enables Suzuki-Miyaura or Ullmann-type couplings for further functionalization.

Catalyst Conditions Products Yield Reference
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O80°C, 24 hoursBiaryl derivatives50–60%

Key Insights from Structural Analogs

  • Dihydropyrimidinone Core : Analogous compounds (e.g., methyl 3-(((5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate) show similar reactivity in hydrolysis and oxidation.

  • Thiadiazole Derivatives : Substitution at the thiadiazole ring is well-documented in related molecules, with SNAr being the dominant pathway .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of related compounds were evaluated for their antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Some derivatives demonstrated IC50 values in the range of 1.9–7.52 μg/mL against these cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In silico studies using molecular docking simulations suggest that it may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This suggests a pathway for the development of anti-inflammatory medications based on its structure .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays as well. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating infections .

Synthesis and Characterization

A detailed synthesis protocol for the compound has been established, involving the reaction of specific precursors under controlled conditions to yield high-purity products confirmed through NMR and mass spectrometry techniques .

Clinical Implications

Studies focusing on the clinical implications of this compound have suggested its utility in developing therapeutic agents for chronic diseases characterized by inflammation and uncontrolled cell proliferation .

Mechanism of Action

The exact mechanism remains elusive due to limited data. understanding its interactions with cellular targets (e.g., enzymes, receptors) would be crucial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. Pyrimidinone Derivatives with Heterocyclic Attachments

  • Target Compound: Integrates a thiadiazole ring, known for metabolic stability and moderate electron-withdrawing effects.
  • Triazole-Containing Analogs (e.g., from ): Replace thiadiazole with 1,2,3-triazole, which offers enhanced hydrogen-bonding capacity but reduced lipophilicity. Such substitutions may alter pharmacokinetic profiles, as triazoles are more polar .

b. Substituent Effects

  • The 5-cyano group on the pyrimidinone ring in the target compound enhances electron withdrawal compared to unsubstituted or methyl-substituted analogs, possibly increasing binding affinity to targets like kinases or proteases .
  • The isopropyl group on the thiadiazole ring improves lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability over derivatives with polar substituents (e.g., hydroxyl or amino groups) .

Biological Activity

The compound 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a novel hybrid molecule that combines features of dihydropyrimidines and thiadiazoles. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

ComponentDescription
DihydropyrimidineContains a cyano and phenyl substituent
ThiadiazoleIncorporates a propan-2-yl group
Sulfanyl GroupEnhances biological activity

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiopyrimidine derivatives, including the compound . The antimicrobial evaluation indicated that derivatives with similar structures exhibited significant activity against a range of bacterial strains. For instance, compounds with a thiopyrimidine backbone showed minimum inhibitory concentrations (MICs) in the range of 16 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. A comprehensive overview of N-Heterocycles indicated that similar compounds demonstrated superior antiviral activities compared to standard treatments like ribavirin. In particular, derivatives with modifications at the N and C positions showed IC50 values as low as 0.26 µM against Hepatitis C virus (HCV) RNA polymerase . This suggests that the compound may exhibit comparable efficacy.

Anticancer Activity

In vitro studies have shown promising results regarding the anticancer properties of related dihydropyrimidine derivatives. For example, compounds synthesized from similar precursors demonstrated significant cytotoxic effects against various human cancer cell lines. The activity was often linked to structural features such as electron-withdrawing groups that enhance interaction with cellular targets .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of both the dihydropyrimidine and thiadiazole moieties may facilitate interactions with specific biological targets such as enzymes involved in nucleic acid synthesis or cellular signaling pathways.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various thiopyrimidine derivatives and assessed their biological activities. Compounds with similar structures showed promising antimicrobial and anticancer activities .
  • Antiviral Efficacy : Research highlighted the antiviral potential of pyrimidine derivatives against HCV, indicating that modifications on the thiadiazole ring could enhance efficacy .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain structural modifications could lead to enhanced cytotoxic effects, suggesting a pathway for further development .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Utilize statistical experimental design (e.g., factorial design or response surface methodology) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Factorial Design: Systematically vary factors like reaction time (6–24 hours), temperature (60–120°C), and molar ratios (1:1 to 1:3) to determine optimal conditions .
  • Response Surface Methodology (RSM): Model interactions between variables to predict maximum yield. Include purity metrics via HPLC analysis .
ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–120°C90°CHigh (+25%)
Solvent (DMF:H2O)3:1–5:1 v/v4:1 v/vModerate (+15%)
Catalyst (Pd/C)0.5–2.0 mol%1.2 mol%Critical (+30%)

Reference experimental protocols from pharmacopeial standards for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Combine NMR (¹H/¹³C, 2D-COSY), HPLC-MS , and FTIR to confirm structure and purity:

  • NMR: Assign peaks for the dihydropyrimidinone ring (δ 6.5–7.8 ppm for aromatic protons) and thiadiazole moiety (δ 2.1–2.9 ppm for isopropyl groups) .
  • HPLC-MS: Use a C18 column (ACN:H2O gradient) with ESI-MS to detect [M+H]+ ions (calculated MW: 437.5 g/mol) .
  • FTIR: Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C=S at ~650 cm⁻¹) .

Cross-validate results with computational spectral simulations (e.g., Gaussian DFT) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT or ab initio methods) to explore reaction mechanisms:

  • Reaction Path Search: Use tools like GRRM or AFIR to map intermediates and transition states, focusing on sulfanyl group substitution .
  • Solvent Effects: Simulate solvation with COSMO-RS to assess solvent polarity impacts on reaction kinetics .

Example workflow:

  • Optimize geometry at B3LYP/6-31G(d) level.
  • Calculate Gibbs free energy profiles for proposed pathways.
  • Validate with experimental kinetics (e.g., stopped-flow spectroscopy).

Integrate findings with high-throughput experimentation (HTE) for rapid validation .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Address discrepancies through structure-activity relationship (SAR) studies and controlled bioassays:

  • SAR Analysis: Systematically modify substituents (e.g., cyano → nitro groups) and test against target enzymes (e.g., phosphodiesterases) .
  • Bioassay Standardization: Use uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC50 values with reference inhibitors) .
ModificationIC50 (µM)Selectivity Index
Parent Compound0.4512.3
–CN → –NO21.28.7
Thiadiazole → Oxadiazole0.910.1

Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer: Conduct accelerated stability testing under ICH guidelines (Q1A):

  • Stress Conditions: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Option 2) .
  • Degradation Pathways: Monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (sulfanyl group) .

Stabilization strategies:

  • Lyophilization: For hygroscopic solid forms.
  • Excipients: Add antioxidants (e.g., BHT) or chelating agents (EDTA) in formulations .

Use kinetic modeling (Arrhenius equation) to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.